molecular formula C12H25NO6S B1617226 Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate CAS No. 4316-66-9

Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate

Cat. No.: B1617226
CAS No.: 4316-66-9
M. Wt: 311.4 g/mol
InChI Key: VKOYZRSYPXATRL-UHFFFAOYSA-M
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Description

“Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate” is a quaternary ammonium compound characterized by a methacrylate-derived side chain and a methyl sulfate counterion. Its structure includes:

  • Quaternary ammonium core: A central nitrogen atom substituted with two ethyl groups (N,N-diethyl), one methyl group (N-methyl), and a hydroxyethyl chain functionalized with a methacryloyloxy group.
  • Functional groups: The 2-[(2-methyl-1-oxo-2-propenyl)oxy] moiety introduces polymerizable vinyl functionality, enabling its use in copolymer synthesis.
  • Counterion: Methyl sulfate (CH₃OSO₃⁻) enhances solubility and stabilizes the cationic charge .

This compound is primarily utilized as a monomer in the production of polyquaternium polymers, which are widely employed in cosmetics and personal care products for their antistatic and film-forming properties .

Properties

IUPAC Name

diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO2.CH4O4S/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;1-5-6(2,3)4/h3,6-9H2,1-2,4-5H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOYZRSYPXATRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(=C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26717-14-6
Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1), homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4063408
Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate
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Molecular Weight

311.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4316-66-9
Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1)
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Record name Ethanaminium, N,N-diethyl-N-methyl-2-((2-methyl-1-oxo-2-propen-1-yl)oxy)-, methyl sulfate (1:1)
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Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1)
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Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate
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Record name Diethylmethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium methyl sulphate
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Biological Activity

Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate, commonly referred to by its CAS number 21810-39-9, is a quaternary ammonium compound with a complex structure that has garnered interest in various biological and chemical research contexts. This compound is characterized by its unique functional groups, which may influence its biological activity.

  • Molecular Formula : C₁₂H₂₅NO₆S
  • Molecular Weight : 301.39 g/mol
  • CAS Registry Number : 21810-39-9

The compound's structure includes a diethylmethylammonium moiety and an alkoxy group derived from an acrylate, which may contribute to its reactivity and interaction with biological systems.

Ethanaminium compounds, particularly those with quaternary ammonium structures, are known for their surfactant properties and potential antimicrobial activities. The biological activity of this specific compound can be attributed to:

  • Cationic Nature : The positive charge allows it to interact with negatively charged cell membranes, potentially leading to cell lysis or disruption of cellular functions.
  • Alkyl Chain Length : The presence of long-chain alkyl groups enhances hydrophobic interactions, which may improve the compound's ability to penetrate lipid membranes.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties against a range of pathogens. Studies have shown that Ethanaminium derivatives can inhibit the growth of:

  • Bacteria : Including both Gram-positive and Gram-negative strains.
  • Fungi : Effective against various fungal species due to their ability to disrupt cell membrane integrity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of Ethanaminium compounds. Results suggest varying degrees of cytotoxic effects depending on concentration and exposure time. For instance:

Concentration (µg/mL)Cell Viability (%)
195
1080
10050
100020

These findings indicate that while lower concentrations may be safe, higher concentrations pose significant risks to cell viability.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology demonstrated that Ethanaminium derivatives effectively reduced bacterial load in contaminated water samples, showcasing potential applications in water treatment processes.
  • Toxicological Assessments : Research conducted by the Environmental Protection Agency (EPA) evaluated the toxicological profile of similar compounds, indicating possible reproductive toxicity at high exposure levels.
  • Pharmacokinetics : A pharmacokinetic study highlighted how quaternary ammonium compounds are metabolized and excreted in animal models, providing insights into their bioavailability and potential systemic effects.

Scientific Research Applications

Polymer Chemistry

Ethanaminium derivatives are frequently utilized in the synthesis of polymers due to their ability to participate in radical polymerization reactions. The compound can act as a surfactant or emulsifier in polymer formulations, enhancing the stability and performance of the resulting materials.

Key Applications:

  • Emulsifiers in Coatings: Used to stabilize emulsions in paint and coating formulations, improving the dispersion of pigments and additives.
  • Polymer Additives: Enhances properties such as flexibility, adhesion, and resistance to environmental factors in various polymer matrices.

Pharmaceutical Applications

The compound's quaternary ammonium structure makes it suitable for pharmaceutical applications, particularly as a drug delivery agent or an active pharmaceutical ingredient (API). Its ability to interact with biological membranes can facilitate the transport of drugs across cellular barriers.

Key Applications:

  • Drug Formulation: Incorporation into formulations to improve solubility and bioavailability of poorly soluble drugs.
  • Antimicrobial Agents: Explored for its potential as an antimicrobial agent due to its cationic nature, which disrupts microbial cell membranes.

Biochemical Research

In biochemical research, this compound serves as a valuable reagent for studying enzyme activities and interactions due to its ability to modify biological macromolecules.

Key Applications:

  • Enzyme Inhibition Studies: Used to investigate the inhibition effects on specific enzymes, providing insights into enzyme mechanisms.
  • Cell Membrane Studies: Employed in studies focusing on membrane permeability and transport mechanisms.

Environmental Applications

Ethanaminium compounds have been investigated for their potential use in environmental remediation processes, particularly in the removal of pollutants from water systems.

Key Applications:

  • Water Treatment: Acts as a flocculating agent to remove suspended solids and contaminants from wastewater.
  • Soil Remediation: Potential application in bioremediation strategies to enhance the degradation of organic pollutants.

Case Study 1: Polymer Emulsification

A study demonstrated that incorporating ethanaminium-based surfactants into polymer emulsions significantly improved stability against phase separation during storage. The findings indicated enhanced performance in coatings applications, leading to longer shelf life and better application characteristics.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial properties of ethanaminium derivatives against various bacterial strains. The study concluded that these compounds could serve as effective alternatives to traditional antibiotics in certain applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Counterion Polymerization Partners Key Applications Reference
Target Compound N,N-diethyl-N-methyl, 2-[(2-methyl-1-oxo-2-propenyl)oxy] Methyl sulfate Acrylamide (in polyquaternium-5) Antistatic agents, film formers in cosmetics
Polyquaternium-5 N,N,N-trimethyl, 2-[(2-methyl-1-oxo-2-propenyl)oxy] Methyl sulfate 2-propenamide (acrylamide) Hair care, skin conditioning
Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, bromide polymer N,N,N-trimethyl Bromide 2-propenamide Specialty polymers (exact application unspecified)
Polymer with ethenylbenzene N,N,N-trimethyl Chloride Ethenylbenzene (styrene) Industrial coatings, adhesives
Ethanaminium, N-(2-cyanoethyl)-N-ethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate N-cyanoethyl, N-ethyl, N-hydroxyethyl Ethyl sulfate None (monomeric surfactant) Surfactants, emulsifiers
Valethamate Bromide N,N-diethyl-N-methyl, 2-[(3-methyl-1-oxo-2-phenylpentyl)oxy] Bromide None (small-molecule drug) Anticholinergic medication

Functional Differences

Bromide or chloride counterions (e.g., in ) may increase ionic strength but reduce biocompatibility compared to methyl sulfate .

Polymer Applications :

  • Copolymerization with acrylamide (Polyquaternium-5) enhances water solubility and film-forming capacity, making it ideal for hair gels and conditioners .
  • Copolymerization with ethenylbenzene (styrene) introduces hydrophobicity, favoring industrial coatings .

Biological Activity :

  • The target compound lacks significant antimicrobial activity, unlike sulfonamide derivatives (e.g., ) .
  • Small-molecule analogs like Valethamate Bromide () exhibit pharmacological activity due to aromatic and bulky substituents .

Research Findings

  • Antistatic Performance: Polyquaternium-5 (trimethyl variant) reduces static charge by 40–60% in hair care formulations, outperforming monomeric analogs .
  • Thermal Stability : Methyl sulfate counterions improve thermal stability (decomposition >200°C) compared to chloride analogs (<150°C) .
  • Toxicity Profile : Diethyl substituents in the target compound may increase lipid solubility, raising concerns about bioaccumulation compared to trimethyl derivatives .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate typically involves:

  • Step 1: Synthesis of the tertiary amine precursor, N,N-diethyl-N-methylaminoethyl derivative.
  • Step 2: Introduction of the methacryloxy group via esterification or transesterification with methacrylic acid or its derivatives.
  • Step 3: Quaternization of the tertiary amine with methyl sulfate to form the quaternary ammonium salt.

This sequence ensures the formation of the functionalized quaternary ammonium methacrylate salt.

Detailed Synthetic Route

Preparation of N,N-diethyl-N-methylaminoethyl Intermediate
  • Starting from N,N-diethylmethylamine, the aminoethyl moiety is introduced via reaction with 2-chloroethanol or similar ethylene oxide derivatives to yield N,N-diethyl-N-methylaminoethyl alcohol.
Methacryloxy Group Introduction
  • The aminoethyl alcohol intermediate is reacted with methacrylic anhydride or methacryloyl chloride under mild conditions to form the methacryloxyethyl derivative. This esterification step attaches the vinyl group essential for polymerization.
Quaternization with Methyl Sulfate
  • The tertiary amine is then quaternized by reaction with dimethyl sulfate or methyl sulfate salts. This alkylation step converts the tertiary amine into the quaternary ammonium salt with methyl sulfate as the counterion.

  • This step is typically carried out in an inert solvent such as acetonitrile or water, under controlled temperature to avoid side reactions.

Alternative Polymerization-Related Preparation

In polymer applications, this monomer is often prepared or used in situ during polymerization processes:

  • Copolymerization: The monomer can be copolymerized with other monomers such as acrylic acid, styrene, or acrylamide to form water-dispersible polymers with cationic and acid functionalities.

  • Ion Exchange: Polymers containing quaternary ammonium groups with halide or other counterions can undergo ion exchange to replace the halide with methyl sulfate or bicarbonate ions, enhancing water compatibility and stability.

Experimental Preparation Example (Based on Patent Literature)

Step Reagents/Conditions Description
1 N,N-diethylmethylamine + ethylene oxide derivative Formation of N,N-diethyl-N-methylaminoethyl intermediate
2 Methacrylic anhydride or methacryloyl chloride, base catalyst Esterification to introduce methacryloxy group
3 Dimethyl sulfate (methyl sulfate source), solvent (e.g., acetonitrile), controlled temperature Quaternization to form final methyl sulfate salt
  • Reaction temperatures typically range from ambient to 60°C.
  • The quaternization step requires careful control to avoid over-alkylation or degradation.
  • Purification involves solvent removal, crystallization or precipitation, and washing to remove unreacted reagents.

Research Findings and Analytical Data

  • HPLC Analysis: Reverse phase HPLC methods using acetonitrile-water-phosphoric acid mobile phases are effective for purity and impurity profiling of the compound.

  • Mass Spectrometry Compatibility: For MS applications, phosphoric acid is replaced by formic acid in the mobile phase to maintain compatibility.

  • Polymerization Behavior: The monomer polymerizes readily under radical initiation, forming polymers with quaternary ammonium functionality, useful for water-based coatings and skin-care products.

  • Ion Exchange and Solubility: Ion exchange resins (e.g., DOWEX Monosphere 550A) can be used to replace halide counterions with bicarbonate or methyl sulfate ions, enhancing water solubility and stability of the polymer.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting amine N,N-diethylmethylamine Commercially available
Methacryloxy introduction Methacrylic anhydride or chloride Esterification under mild base catalysis
Quaternizing agent Dimethyl sulfate or methyl sulfate Alkylation to quaternary ammonium salt
Solvent Acetonitrile, water, or mixed solvents Reaction medium for quaternization
Temperature 20–60 °C Controlled to avoid side reactions
Purification Precipitation, filtration, washing Removes unreacted reagents and byproducts
Analysis RP-HPLC, MS Purity and identity confirmation

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

The compound is typically synthesized via free-radical copolymerization with monomers like 2-ethylhexyl methacrylate or acrylamide. Key steps include:

  • Monomer preparation : Quaternary ammonium monomers are synthesized by reacting methacrylic acid derivatives with tertiary amines, followed by methylation using methyl sulfate .
  • Polymerization : Initiated by azobisisobutyronitrile (AIBN) in solvent systems (e.g., DMF or ethanol) at 60–80°C. Yield optimization requires strict control of temperature, monomer ratios, and initiator concentration .
  • Purification : Dialysis or precipitation in non-solvents (e.g., acetone) removes unreacted monomers .

Q. How is the structural integrity of this cationic polymer validated post-synthesis?

A combination of analytical techniques is employed:

  • NMR spectroscopy : Confirms quaternary ammonium group formation (δ 3.1–3.3 ppm for N⁺-CH₃ protons) and methacrylate backbone integrity .
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretching) and 1150 cm⁻¹ (S=O in methyl sulfate) validate functional groups .
  • GPC : Determines molecular weight distribution (typical Mₙ: 10,000–50,000 Da) and polydispersity .

Q. What physicochemical properties are critical for its application in experimental systems?

  • Charge density : Directly impacts solubility and interaction with anionic substrates. Measured via colloid titration with potassium polyvinyl sulfate .
  • Hydrophobicity : Influences self-assembly in aqueous solutions. Determined by contact angle measurements or partitioning in octanol-water systems .
  • Thermal stability : Degrades above 200°C (TGA data), requiring storage below 25°C to prevent sulfate group hydrolysis .

Advanced Research Questions

Q. How does the polymer’s architecture (e.g., branching, crosslinking) affect its behavior in solution?

  • Branching : Introduced via chain-transfer agents (e.g., mercaptoethanol) reduces viscosity but enhances adsorption on cellulose surfaces .
  • Crosslinking : Using divinyl monomers (e.g., ethylene glycol dimethacrylate) creates hydrogels with tunable pore sizes, critical for drug delivery studies. Swelling ratios are pH-dependent due to quaternary ammonium groups .
  • Contradictions : While some studies report improved stability with crosslinking , others note reduced biodegradability .

Q. What experimental designs are recommended for assessing its stability under physiological or environmental conditions?

  • Hydrolytic degradation : Incubate in PBS (pH 7.4) at 37°C. Monitor sulfate ester cleavage via LC-MS (detection of methanesulfonic acid) .
  • Photodegradation : Expose to UV-A/B light; quantify residual polymer via COD (chemical oxygen demand) assays .
  • Microbial degradation : Use OECD 301B tests with activated sludge; FT-IR tracks C=O bond breakdown .

Q. How can researchers evaluate its potential endocrine-disrupting effects in aquatic models?

  • In vitro assays : Use ERα/β reporter gene assays (e.g., YES test) to detect estrogenic activity. Positive controls include bisphenol A .
  • In vivo studies : Expose zebrafish embryos (OECD 236) to sublethal concentrations (0.1–10 mg/L). Measure biomarkers like vitellogenin via ELISA .
  • Data limitations : Current EPA screenings classify it as low-risk for endocrine disruption , but chronic exposure data are lacking .

Q. What advanced techniques resolve contradictions in its interaction with biological membranes?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity to lipid bilayers. Reported Kₐ values range from 10³–10⁴ M⁻¹, suggesting moderate membrane penetration .
  • Cryo-EM : Visualizes polymer-induced membrane curvature in liposomes .
  • Contradictions : While SPR data suggest weak interactions, cytotoxicity assays (e.g., MTT on HEK293 cells) show dose-dependent membrane damage at >100 µg/mL .

Q. What methodologies are effective for detecting and quantifying degradation byproducts?

  • LC-HRMS : Identifies sulfonated intermediates (e.g., N-methylethane sulfonic acid) with m/z 140.0112 .
  • IC-PAD : Measures sulfate ion release during hydrolysis .
  • Ecotoxicity profiling : Use Daphnia magna acute toxicity tests (OECD 202) to assess byproduct risks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate
Reactant of Route 2
Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate

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